2-oxo-3H-quinoline-3-carboxylic acid
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline chemistry is a major branch of heterocyclic chemistry, owing to the quinoline motif's presence in numerous biologically active compounds. nih.govmdpi.com The core structure, also known as benzo[b]pyridine or 1-azanaphthalene, allows for functionalization at various positions, making it a versatile building block in drug design and synthesis. frontiersin.orgnih.gov
2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to a subset of quinolines often referred to as quinolones or, more specifically, 2-quinolones (or carbostyrils). The presence of the oxo group at the C-2 position and a carboxylic acid at the C-3 position creates a unique electronic and structural environment. This specific arrangement is a focal point of academic research, serving as a foundational scaffold for developing more complex molecules. nih.govnih.gov Researchers are particularly interested in how modifications to the carboxylic acid group or substitutions on the benzene (B151609) ring can lead to derivatives with novel properties. nih.govtandfonline.com For instance, studies have explored the synthesis of various derivatives by modifying the carboxylic acid moiety to create amides and esters, or by introducing different substituents onto the quinoline ring system to investigate their potential as inhibitors for specific biological targets like protein kinase CK2. nih.govtandfonline.com
Historical Evolution of Quinoline-Based Compound Studies
The history of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.org A few years later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine (B1679958) with a strong base, which he named 'Chinoilin'. wikipedia.org It was later recognized by August Hoffmann that these two substances were, in fact, identical. wikipedia.org
For much of the 19th and early 20th centuries, research was focused on understanding the fundamental structure and reactivity of the quinoline ring. The development of synthetic methods, such as the Skraup and Doebner-von Miller reactions, provided chemists with the tools to create a wide variety of quinoline derivatives, moving beyond reliance on coal tar as the primary source. taylorandfrancis.com This synthetic accessibility opened the door to systematic investigations of their properties. A significant turning point was the discovery of the potent antimalarial activity of quinine and the subsequent synthesis of quinoline-based drugs like chloroquine. nih.govmdpi.com This success spurred extensive research into the medicinal applications of quinolines, leading to the development of antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov The study of 2-oxo-quinoline derivatives is a modern extension of this historical progression, focusing on a specific scaffold that has proven to be a rich source of compounds with diverse chemical and potential biological significance. nih.govnih.gov
Fundamental Academic Significance of the 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffold
The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.gov The academic significance of this particular scaffold lies in its synthetic accessibility and its capacity for diverse chemical modifications.
The combination of the 2-oxo group (a lactam) and the 3-carboxylic acid group provides multiple points for chemical reactions. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the N-H of the lactam and various positions on the benzene ring can be substituted. tandfonline.commdpi.com This synthetic versatility allows for the creation of large libraries of related compounds for screening purposes. mdpi.com
Research has demonstrated that this scaffold is a key component in the synthesis of compounds with a range of potential biological activities. For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and investigated for their antioxidant and anticancer properties. nih.govnih.gov Studies have focused on creating novel derivatives, such as 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, and evaluating their effects on cancer cell lines. mdpi.com Furthermore, the core structure is a key intermediate in the synthesis of inhibitors for enzymes like protein kinase CK2, highlighting its importance in the design of targeted therapeutic agents. nih.govtandfonline.com
Compound Data
Table 1: Properties of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Tautomer of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) Note: The compound exists in tautomeric forms. Data is often presented for the quinolone form.
| Property | Value | Source |
| IUPAC Name | 4-oxo-3H-quinoline-3-carboxylic acid | nih.gov |
| Molecular Formula | C10H7NO3 | nih.gov |
| Molecular Weight | 189.17 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,7H,(H,13,14) |
InChI Key |
FCQKAQLFKICHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Oxo 3h Quinoline 3 Carboxylic Acid
Derivatization Strategies for the 2-oxo-3H-quinoline-3-carboxylic Acid Scaffold
Modifications and Functionalization of the Benzenoid Ring
The benzenoid ring of the 2-oxo-1,2-dihydroquinoline scaffold is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the fused lactam ring and the substituents present. The amide moiety of the lactam is an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8). Conversely, the carboxylic acid at C-3 and the carbonyl at C-2 are electron-withdrawing groups, which deactivate the pyridinone ring and, to a lesser extent, the benzenoid ring.
Electrophilic substitution reactions, therefore, preferentially occur on the benzenoid portion of the molecule. The primary sites of substitution are positions 6 and 8, influenced by the activating effect of the ring nitrogen's lone pair delocalizing into the benzene (B151609) ring.
Nitration: The nitration of 1-methyl-2-quinolone (B133747) (a closely related derivative) with fuming nitric acid has been shown to produce a mixture of nitro-substituted products, primarily at the 6- and 8-positions. mdpi.com For this compound, nitration is expected to proceed similarly, favoring the 6- and 8-positions, although requiring forcing conditions due to the deactivating nature of the substituents on the pyridinone ring.
Halogenation: Halogenation of the 2-quinolone core typically occurs at the C-6 and C-8 positions. For instance, metal-free halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid has been demonstrated to selectively functionalize the C-5 position, showcasing that regioselectivity can be controlled by specific substitution patterns and reaction conditions. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Products (Position of Substitution) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro and 8-Nitro | The amide group is an ortho, para-director, activating the benzenoid ring at these positions. mdpi.comlibretexts.org |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Halo and 8-Halo | Similar to nitration, the reaction is directed by the activating amide group. rsc.orglibretexts.org |
| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid and 8-Sulfonic acid | Follows standard electrophilic aromatic substitution patterns for activated rings. byjus.com |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl and 8-Acyl | The reaction is directed to the most activated positions of the benzenoid ring. msu.edu |
Chemical Manipulations at Position 2 of the Quinoline (B57606) Moiety
The 2-oxo functionality, being a cyclic amide (lactam), offers unique opportunities for chemical transformation. Two key manipulations at this position are the conversion to a 2-chloro derivative and thionation to a 2-thioxo derivative. These transformations are critical as they convert the relatively inert oxo group into a reactive handle for further functionalization, particularly for nucleophilic substitution and cross-coupling reactions.
Conversion to 2-Chloroquinolines: The transformation of the 2-oxo group into a 2-chloro group is a synthetically valuable reaction. It is typically achieved by treating the 2-quinolone with a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.org This reaction proceeds by converting the amide oxygen into a better leaving group, which is then displaced by a chloride ion. The resulting 2-chloroquinoline-3-carboxylic acid (or its ester) is a versatile intermediate for introducing a wide range of substituents at the C-2 position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Conversely, 2-chloroquinolines can be hydrolyzed back to 2-quinolones, often using aqueous acetic acid. tandfonline.com
Thionation to 2-Thioxoquinolines: The oxygen atom of the 2-oxo group can be replaced with a sulfur atom in a thionation reaction. The most common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reaction is applicable to a wide range of carbonyl compounds, including amides and lactams, providing the corresponding thiocarbonyls in good yields under relatively mild conditions. The resulting 2-thioxo-1,2-dihydroquinoline-3-carboxylic acid is an important intermediate for synthesizing sulfur-containing heterocyclic systems.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid group at the C-3 position is a versatile functional handle that can undergo a wide array of standard transformations, including esterification, amide formation, and decarboxylation.
Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. This is often the first step in synthetic sequences to protect the carboxylic acid or to improve the solubility and handling of the compound.
Amide Formation: The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides is a common transformation. This can be achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to form the desired amide. A related transformation is the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide, another useful building block for heterocyclic synthesis. wikipedia.org
Decarboxylation: The removal of the carboxylic acid group from the quinoline ring is a more challenging transformation. Decarboxylation of aromatic carboxylic acids typically requires harsh conditions. However, modern methods, such as visible-light photoredox catalysis, have been developed for the decarboxylation of α-oxo carboxylic acids under mild conditions. researchgate.net For this compound, which is a vinylogous α-keto acid, such methods could potentially be applied.
Table 2: Key Transformations of the Carboxylic Acid Group
| Transformation | Reagents & Conditions | Product |
| Esterification | R'OH, H⁺ (cat.), reflux | 3-Alkoxycarbonyl-2-oxo-1,2-dihydroquinoline |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 3-(Aminocarbonyl)-2-oxo-1,2-dihydroquinoline |
| Carbohydrazide Formation | Hydrazine hydrate (from ester) | 2-Oxo-1,2-dihydroquinoline-3-carbohydrazide |
| Decarboxylation | Heat, specific catalysts (e.g., copper salts) | 2(1H)-Quinolone |
Condensation and Cycloaddition Reactions for Novel Heterocyclic Systems
The this compound scaffold is an excellent platform for constructing novel, fused, or appended heterocyclic systems through condensation and cycloaddition reactions. These reactions often lead to molecules with significant structural complexity and potential biological activity.
Condensation Reactions: The core structure can be elaborated through condensation reactions. For example, after N-alkylation, the activated quinolone can react with other bifunctional molecules. A notable example involves the reaction of N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with hydrazine hydrate, which leads to the formation of fused pyrazole (B372694) rings, resulting in complex structures like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. rsc.orgijpcbs.com
Cycloaddition Reactions: The quinoline ring system can participate in various cycloaddition reactions to build new rings.
[3+2] Cycloaddition: A powerful application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of 2-quinolone containing an azide (B81097) or alkyne functionality can undergo [3+2] cycloaddition to form 1,2,3-triazole-linked structures, allowing for the modular assembly of complex molecules. uni-stuttgart.de
Synthesis of Fused Systems: The quinoline core is a precursor for various fused heterocyclic systems. For example, derivatives can be converted into pyrazolo[4,3-c]quinolines, a class of compounds with recognized anti-inflammatory properties. tandfonline.comresearchgate.net These syntheses often start from a functionalized quinoline, such as a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which itself can be derived from the 2-oxo-quinoline scaffold. researchgate.net
Key Synthetic Intermediates and Precursors in this compound Chemistry
The synthesis of the this compound core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Friedländer-Type Synthesis: One of the most direct methods involves the condensation of a 2-aminobenzaldehyde (B1207257) with an active methylene (B1212753) compound like diethyl malonate. ijpcbs.com The reaction is typically catalyzed by a base, such as piperidine, and proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization and tautomerization to yield the stable 2-quinolone ring system. The resulting ester is then hydrolyzed to the target carboxylic acid.
Synthesis from Isatin (B1672199): An alternative route utilizes isatin (1H-indole-2,3-dione) as a precursor. The reaction of isatin with malonic acid in the presence of a base like sodium acetate (B1210297) in acetic acid can yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a constitutional isomer of the title compound. nih.gov Modifications of this approach, for instance using Meldrum's acid, can lead to different substitution patterns.
Conrad-Limpach and Knorr Syntheses: These are classical named reactions for the synthesis of quinolones.
The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester (e.g., diethyl malonate). mdpi.com Under thermodynamic control (high temperatures), this reaction favors the formation of 2-quinolones.
The Knorr quinoline synthesis utilizes the acid-catalyzed cyclization of β-ketoanilides to form 2-quinolones. The β-ketoanilide precursors are typically prepared from an aniline and a β-ketoester.
Table 3: Comparison of Major Synthetic Routes to the 2-Quinolone Core
| Synthetic Method | Precursors | Conditions | Key Features |
| Friedländer-Type | 2-Aminobenzaldehyde, Diethyl malonate | Base-catalyzed (e.g., piperidine), heat | Direct, good for specific substitution patterns on the benzene ring. ijpcbs.com |
| From Isatin | Isatin, Malonic acid derivatives | Base/Acid, heat | Utilizes readily available isatins. nih.gov |
| Conrad-Limpach | Aniline, β-Ketoester | High temperature (~250 °C) | Classic method, leads to 2-quinolones under thermodynamic control. |
| Knorr Synthesis | β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | Involves intramolecular cyclization of a pre-formed anilide. |
Advanced Catalytic Systems in this compound Synthesis and Derivatization
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of this compound and its analogs have significantly benefited from such innovations.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone for the functionalization of the quinoline scaffold. The 2-chloroquinoline-3-carboxylate intermediate, derived from the 2-oxo parent compound, is an excellent substrate for a variety of Pd-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, allowing for the introduction of aryl or vinyl groups at the C-2 position.
Heck Coupling: Reaction with alkenes to form new C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to form 2-aminoquinoline (B145021) derivatives.
Liebeskind-Srogl Coupling: A powerful method for coupling thioesters with boronic acids, which has been applied to quinolone systems for creating C-C bonds under neutral conditions.
Copper-Catalyzed Reactions: Copper catalysts are also prominent in quinoline chemistry. They are particularly useful for:
Cyclization Reactions: Certain syntheses of the quinolone core are catalyzed by copper salts.
Azide-Alkyne Cycloaddition (CuAAC): As mentioned previously, Cu(I) catalysis is essential for the [3+2] cycloaddition to form triazoles, providing a modular approach to complex derivatives. uni-stuttgart.de
Vilsmeier-Haack Reaction: While not a catalytic reaction in the traditional sense, the Vilsmeier-Haack reaction represents an advanced one-pot method for synthesizing 2-chloro-3-formylquinolines directly from readily available N-arylacetamides. rsc.org The Vilsmeier reagent (formed from POCl₃ and DMF) acts as both the cyclizing and formylating agent. The resulting 2-chloro-3-formylquinolines are highly valuable intermediates that can be oxidized to the corresponding 2-chloro-3-carboxylic acids and subsequently hydrolyzed to this compound.
Structural Elucidation and Spectroscopic Characterization of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in 2-oxo-3H-quinoline-3-carboxylic acid derivatives. The analysis of vibrational spectra allows for the unambiguous characterization of key structural motifs. researchgate.net
The spectra of these molecules are typically characterized by two main regions of interest: one between 600 and 1800 cm⁻¹, which corresponds to the oscillations of heavy atoms, and another in the higher wavenumber region (above 2500 cm⁻¹) that is characteristic of O-H and N-H stretching vibrations. mdpi.com For instance, in a derivative like 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, a broad absorption in the 2200–3600 cm⁻¹ range is indicative of strong hydrogen bonding. mdpi.comiosrjournals.org
Key functional groups give rise to distinct and identifiable peaks. The carbonyl (C=O) groups of the quinolone ring and the carboxylic acid function produce strong absorption bands. In derivatives such as 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, multiple C=O stretching vibrations are observed between 1714 and 1736 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic quinoline (B57606) ring typically appear in the 1500-1610 cm⁻¹ region. mdpi.com Additionally, the presence of a cyano (CN) group in certain derivatives is confirmed by a sharp peak around 2225 cm⁻¹. mdpi.com The broadness of the hydroxyl (OH) stretch, often observed from 2980 to 3865 cm⁻¹, signifies its involvement in hydrogen bonding. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to simulate vibrational spectra. researchgate.netiosrjournals.org This combined approach aids in the precise assignment of complex vibrational modes and provides deeper insight into the molecule's structural and electronic properties. iosrjournals.org
Table 1: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
| Carboxylic Acid/Amide | O-H / N-H Stretch | 2980 - 3865 (broad) | mdpi.com |
| Cyano | C≡N Stretch | ~2225 | mdpi.com |
| Carbonyl (Acid, Ester, Ketone) | C=O Stretch | 1714 - 1736 | mdpi.com |
| Aromatic Ring | C=C Stretch | 1540 - 1608 | mdpi.com |
| Ether/Ester | C-O Stretch | 1080 - 1187 | mdpi.com |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is paramount for the complete structural assignment of this compound derivatives. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectra of these derivatives, protons on the quinoline ring typically resonate in the aromatic region, generally between δ 7.43 and 8.89 ppm. mdpi.com For example, in a series of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, the proton at the H-4 position of the quinoline ring appears as a distinct singlet at a downfield chemical shift around δ 8.88 ppm. mdpi.com The carboxylic acid proton (OH) is also highly characteristic, often appearing as a broad singlet at a very downfield position, such as δ 8.42 ppm, due to its acidic nature and involvement in hydrogen bonding. mdpi.com Protons of substituents, like the methyl (CH₃) and methylene (B1212753) (OCH₂) groups of an ethoxycarbonyl moiety, are observed at their expected chemical shifts, for instance, as a triplet around δ 1.3 ppm and a quartet around δ 4.3 ppm, respectively. mdpi.comresearchgate.net
The ¹³C NMR spectra provide complementary information, confirming the carbon skeleton. The carbonyl carbons of the ester, amide, and carboxylic acid groups are particularly diagnostic, appearing at downfield shifts typically between δ 160 and 165 ppm. researchgate.netlibretexts.org The carbon of the C=O group in the quinolone ring is also found in this region. mdpi.com Carbons within the aromatic quinoline system resonate in the δ 116 to 156 ppm range. mdpi.com For instance, in 1-(carboxymethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the two carboxylic acid carbons are found at δ 166.2 and 169.2 ppm, while the quinolone carbonyl carbon is at δ 178.2 ppm. mdpi.com The chemical shifts are influenced by the electronic effects of adjacent substituents. nih.gov
Table 2: Example ¹H and ¹³C NMR Data for a 2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivative
| Nucleus | Position/Group | Chemical Shift (δ, ppm) | Source(s) |
| ¹H | Quinoline H-4 | ~8.88 (s) | mdpi.com |
| ¹H | Aromatic Ar-H | 7.43 - 8.10 (m) | mdpi.com |
| ¹H | Carboxylic Acid OH | ~8.42 (s, br) | mdpi.com |
| ¹H | Ethoxy -OCH₂- | ~4.33 (q) | mdpi.com |
| ¹H | Ethoxy -CH₃ | ~1.32 (t) | mdpi.com |
| ¹³C | Carbonyl (C=O) | 160.8 - 163.0 | mdpi.comresearchgate.net |
| ¹³C | Quinoline C-2 | ~160.8 | mdpi.com |
| ¹³C | Quinoline C-4 | ~148.3 | mdpi.com |
| ¹³C | Aromatic C | 116.1 - 155.6 | mdpi.com |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular formula and investigating the fragmentation pathways of this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. researchgate.netnih.gov
In electrospray ionization (ESI) mass spectra, these compounds typically show a prominent protonated molecular ion peak, [M+H]⁺. rsc.org This peak confirms the molecular weight of the synthesized derivative. For example, 1-methyl-3-(thiophene-2-carbonyl)quinoxalin-2(1H)-one, a related heterocyclic structure, shows its [M+H]⁺ peak at an m/z of 271.0, corresponding to its molecular weight. rsc.org
The fragmentation patterns observed under electron impact (EI) or other ionization methods provide valuable structural information. rsc.org A common fragmentation pathway for heterocyclic carboxylic acids is decarboxylation, the loss of a CO₂ molecule (44 mass units). sci-hub.se Another frequent fragmentation is the loss of the entire carboxyl group as a radical, [M-COOH]⁺ (a loss of 45 mass units). chempap.org For quinoline derivatives, a characteristic fragmentation involves the expulsion of an HCN molecule (27 mass units) from the heterocyclic ring system. chempap.org The analysis of these fragmentation mechanisms, sometimes aided by deuterium (B1214612) labeling, helps to confirm the connectivity of the molecule. sci-hub.senih.gov
Table 3: Common Mass Spectrometry Fragments for Quinoline Carboxylic Acid Derivatives
| Ion | Description | Mass Loss (Da) | Source(s) |
| [M+H]⁺ | Protonated Molecular Ion | 0 | rsc.org |
| [M]⁺˙ | Molecular Ion | 0 | chempap.org |
| [M-COOH]⁺ | Loss of Carboxyl Radical | 45 | chempap.org |
| [M-CO₂]⁺˙ | Loss of Carbon Dioxide | 44 | sci-hub.sechempap.org |
| [M-HCN]⁺˙ | Loss of Hydrogen Cyanide from Quinoline Ring | 27 | chempap.org |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides unequivocal proof of the molecular constitution, conformation, and intermolecular interactions. researchgate.net
A single-crystal X-ray diffraction analysis yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. For the quinoline ring system, the analysis can reveal its degree of planarity. In some derivatives, the quinoline system is slightly bent, with a small dihedral angle between the phenyl and pyridine (B92270) rings. nih.gov For example, in one quinoline derivative, the dihedral angle between these two rings was found to be 3.47 (7)°. nih.gov
Ultraviolet-Visible Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and photophysical properties of this compound derivatives. The absorption and emission spectra provide insights into the electronic structure of the conjugated π-system. researchgate.net
Compounds based on the quinoline scaffold are known to possess interesting photoluminescence characteristics. researchgate.net The UV-Vis absorption spectra, typically recorded in solvents like ethanol (B145695) or acetonitrile, show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. researchgate.net
The photoluminescence or fluorescence emission spectra reveal information about the excited states of the molecules. For quinoline-based compounds, emission wavelengths can be influenced by the electronic nature of substituents on the quinoline ring. researchgate.net The introduction of different functional groups can tune the emission color across the visible spectrum, from blue to yellow. researchgate.net Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to complement experimental findings, helping to understand the nature of the electronic transitions and predict photophysical properties. nih.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to confirm the purity and verify the empirical formula of newly synthesized this compound derivatives. mdpi.com This method provides the mass percentages of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—in the compound.
The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity. For example, for a derivative with the formula C₂₂H₁₆N₂O₅, the calculated percentages were C, 68.04%; H, 4.15%; N, 7.21%. The experimentally found values were C, 67.87%; H, 4.02%; N, 7.07%, which are in excellent agreement. mdpi.com This verification is a crucial step in the characterization of any new chemical entity. researchgate.net
Table 4: Example of Elemental Analysis Data for a 2-oxo-quinoline Derivative
| Compound Formula | Element | Calculated (%) | Found (%) | Source(s) |
| C₂₂H₁₆N₂O₅ | C | 68.04 | 67.87 | mdpi.com |
| H | 4.15 | 4.02 | mdpi.com | |
| N | 7.21 | 7.07 | mdpi.com | |
| C₂₃H₁₈N₂O₆ | C | 66.03 | 65.75 | mdpi.com |
| H | 4.34 | 4.11 | mdpi.com | |
| N | 6.70 | 6.49 | mdpi.com |
Structure Activity Relationship Sar Studies of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives
Systematic Investigation of Substituent Effects on Biological Activitytandfonline.comnih.gov
The biological profile of 2-oxo-3H-quinoline-3-carboxylic acid derivatives is highly sensitive to the nature and placement of substituents on the core structure. tandfonline.comnih.gov Strategic modifications have allowed for a detailed understanding of how these changes influence potency and selectivity.
Positional and Electronic Influences of Substituents on the Quinoline (B57606) Ring
The substitution pattern on the quinoline ring plays a critical role in modulating the biological activity of this compound derivatives. Studies have shown that both the position and the electronic properties (electron-donating or electron-withdrawing) of substituents significantly impact the compound's interaction with target proteins. tandfonline.com
For instance, in the context of protein kinase CK2 inhibition, the introduction of hydrophobic substituents into the benzene (B151609) ring of the quinolin-2(1H)-one cycle is a key factor for activity. tandfonline.com The addition of a fused hydrophobic ring, as seen in benzo[h]quinoline-3-carboxylic acid derivatives, leads to potent CK2 inhibition. This is because the quinoline heterocycle is positioned deep within the CK2 active site, where it forms strong hydrophobic interactions with amino acid residues such as Val53, Val66, Ile95, and Ile174. tandfonline.com Conversely, their benzo[f]quinoline-2-carboxylic acid analogs are inactive, highlighting the critical importance of the substituent's position and the resulting orientation of the molecule within the binding site. tandfonline.com
A hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was identified as an initial inhibitor of CK2, demonstrating that halogen substituents can also confer activity. tandfonline.comtandfonline.com Further modifications, such as replacing the bromine with phenylboronic acid residues via Suzuki coupling, have been explored to investigate the impact of larger aromatic substituents at this position. tandfonline.com The goal of these modifications is often to enhance hydrophobic interactions and optimize the fit within the target's binding pocket. tandfonline.com
Role of the Carboxylic Acid Functionality and Bioisosteric Replacements
The carboxylic acid group at the 3-position is a crucial feature for the biological activity of this class of compounds, often acting as a key interaction point with target proteins. nih.gov For example, in inhibitors of the inflammatory kinase TBK1, the C-3 carboxylic acid interacts with a threonine residue (Thr156). nih.gov
However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability. drughunter.comcambridgemedchemconsulting.com This has prompted extensive research into bioisosteric replacements—substituting the carboxylic acid with other functional groups that retain similar steric and electronic properties but offer improved drug-like characteristics. drughunter.comnih.gov
A widely used and effective bioisostere for the carboxylic acid is the 1H-tetrazole ring. drughunter.comcambridgemedchemconsulting.com Tetrazoles have a pKa comparable to carboxylic acids, allowing them to maintain similar acidic properties and interactions, but with greater lipophilicity. drughunter.com This strategy has been successfully applied to quinoline derivatives targeting protein kinase CK2. Studies have shown that replacing the 2-oxo-quinoline-3-carboxylic acid moiety with a tetrazolo[1,5-a]quinoline-4-carboxylic acid scaffold can result in highly potent CK2 inhibitors. tandfonline.comnih.govtandfonline.com This demonstrates that the core interactions can be preserved and even enhanced by such a bioisosteric switch. tandfonline.comtandfonline.com
Other potential bioisosteres for carboxylic acids include N-acylsulfonamides, isooxazolols, and various neutral groups designed to engage in hydrogen bonding or cation-π interactions. hyphadiscovery.com The choice of bioisostere is highly context-dependent, aiming to optimize not only potency but also metabolic stability and cell permeability. drughunter.comnih.gov
Stereochemical Aspects of Ligand-Target Interactions
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to fit into a specific protein binding site. For quinoline derivatives, the precise spatial orientation of substituents is crucial for establishing effective ligand-target interactions. acs.org
Molecular modeling studies of 3-quinoline carboxylic acid derivatives as CK2 inhibitors have provided insights into these spatial requirements. The positioning of the quinoline heterocycle within the hydrophobic pocket of the CK2 active site, stabilized by interactions with multiple valine and isoleucine residues, underscores the importance of the scaffold's shape. tandfonline.com Any modification that alters this optimal orientation, such as shifting the position of fused rings, can lead to a complete loss of activity. tandfonline.com
While specific studies on chiral centers within the this compound core are not extensively detailed in the provided context, the general principles of stereochemistry remain paramount. The key interactions, such as hydrogen bonds formed by the carboxylic acid and hydrophobic contacts from the quinoline ring, depend on a precise geometric arrangement that can only be achieved by the correct stereoisomer. tandfonline.comacs.org
Topological and Pharmacophore Analysis for Activity Optimization
Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govyoutube.com A pharmacophore model serves as a 3D template, highlighting the key interaction points such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.orgyoutube.com
For quinoline derivatives, pharmacophore models can be generated based on the known structure of a ligand-protein complex (structure-based) or from a set of active compounds (ligand-based). medsci.orgnih.gov These models are instrumental in optimizing activity by guiding the design of new analogues that better fit the pharmacophoric requirements. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D-QSAR models that correlate the 3D properties of molecules with their biological activities, providing a detailed map for optimization. nih.gov
By analyzing the pharmacophore of active this compound derivatives, medicinal chemists can prioritize which positions on the quinoline scaffold to modify and what types of substituents are most likely to enhance potency. youtube.comnih.gov This approach streamlines the drug discovery process, allowing for a more rational design of compounds with improved efficacy and selectivity. nih.gov
SAR Profiling for Specific Molecular Targets and Biological Pathways
The versatility of the this compound scaffold allows for its adaptation to target a range of biological molecules and pathways. By fine-tuning the substitution patterns, researchers can develop derivatives with high potency and selectivity for a specific target.
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers, making it a significant target for anticancer drug development. tandfonline.comnih.gov Derivatives of 3-quinoline carboxylic acid have been identified as a promising class of CK2 inhibitors. tandfonline.comnih.gov
Initial screening identified 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a hit compound. tandfonline.comtandfonline.com Subsequent optimization efforts focused on modifying various positions of the quinoline ring. A key finding was that inhibitor activity is greatly influenced by substituents at the 2-position of the quinoline heterocycle and by hydrophobic groups on the benzene portion of the ring system. tandfonline.com
The most significant gains in potency were achieved through two main strategies: the introduction of hydrophobic substituents and the bioisosteric replacement of the core structure. Derivatives with an additional fused hydrophobic ring, such as 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carboxylic acid, showed strong inhibitory activity. tandfonline.com Furthermore, replacing the 2-oxo-quinoline-3-carboxylic acid system with a tetrazolo[1,5-a]quinoline-4-carboxylic acid or a 2-aminoquinoline-3-carboxylic acid scaffold led to the discovery of compounds with submicromolar IC₅₀ values. tandfonline.comnih.govtandfonline.com
The structure-activity relationship studies revealed that hydrophobic interactions are a primary driver of inhibitory activity for this class of compounds against CK2. tandfonline.com
Table 1: In Vitro Inhibitory Activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2 tandfonline.com
| Compound Name | Substituent (R) | IC₅₀ (µM) |
|---|---|---|
| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | H | > 25 |
| 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-Br | 18.2 |
| 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-OCH₃ | > 25 |
| 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 6-Br | > 25 |
| 2-Oxo-7-phenyl-1,2-dihydroquinoline-3-carboxylic acid | 7-Phenyl | 12.1 |
DNA Gyrase Inhibition
Derivatives of the 2-oxo-quinoline-3-carboxylic acid scaffold have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, making it a crucial target for antibacterial agents. nih.gov The subunit B (GyrB) of DNA gyrase, which possesses ATPase activity, is a particularly attractive target for developing new antibiotics to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). univie.ac.attandfonline.com
Structure-activity relationship (SAR) studies have elucidated key structural features necessary for potent inhibition. The 4-hydroxy-2-quinolone fragment has been identified as an essential component for GyrB inhibition. univie.ac.attandfonline.com By modifying this core, researchers have developed several series of potent inhibitors.
One such series is the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. univie.ac.attandfonline.comnih.gov A lead compound, f1 (also identified as AG-690/11765367), demonstrated moderate inhibition of S. aureus GyrB with an IC₅₀ value of 1.21 µM. univie.ac.attandfonline.com Further modifications led to the discovery of even more potent inhibitors. For instance, introducing a fluorine atom at the R¹ position of the quinazolinone ring (compound f4) or replacing the pentyl group at the R² position with a cyclopropylmethyl group (compound f14) significantly enhanced inhibitory activity. tandfonline.com Specifically, f4 and f14 were the most potent inhibitors in this series, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. univie.ac.attandfonline.com
Another class of potent DNA gyrase inhibitors is the 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives. nih.gov High-throughput screening identified initial hit compounds with micromolar potency. Subsequent optimization, guided by thermodynamic evaluation using isothermal titration calorimetry (ITC), led to the development of highly potent leads. The introduction of a methylamino group at the C8 position of the 2-quinolinone core was found to be critical. The para-substituted derivative 13e showed an exceptionally potent IC₅₀ value of 0.0017 µM against E. coli DNA gyrase, an improvement of over 5200-fold compared to the analogue without the C8-methylamino group. nih.gov
| Compound | Modification | Target | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| f1 (AG-690/11765367) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB | 1.21 | univie.ac.attandfonline.com |
| f4 | f1 with F at R¹ of quinazolinone | S. aureus GyrB | 0.31 | univie.ac.attandfonline.com |
| f14 | f1 with cyclopropylmethyl at R² of quinazolinone | S. aureus GyrB | 0.28 | univie.ac.attandfonline.com |
| 13e | 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative | E. coli DNA gyrase | 0.0017 | nih.gov |
| Novobiocin | Positive Control (Aminocoumarin antibiotic) | S. aureus GyrB | 0.02 | nih.gov |
HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a vital enzyme for viral replication, making it a validated target for antiretroviral therapy. nih.govresearchgate.net The quinoline-3-carboxylic acid scaffold has served as a pharmacophore model for designing novel HIV-1 IN inhibitors. nih.gov These inhibitors often function by chelating divalent metal ions (Mg²⁺) in the enzyme's active site, which is crucial for its catalytic activity. nih.gov
SAR studies have revealed that specific substitutions on the quinoline ring are critical for anti-IN activity. For styrylquinoline-type inhibitors, the quinoline moiety itself constitutes the main pharmacophore. nih.gov Early research showed that while simple quinoline derivatives were inactive, the addition of a carboxylic acid group at C-7 was a promising modification. nih.gov The presence of a strong electron-withdrawing group, such as a carboxyl group, was found to be important, as its replacement with a nitro group abolished activity. nih.gov
Further development led to the exploration of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides as HIV integrase strand transfer inhibitors. researchgate.net This highlights the versatility of the 4-hydroxy-2-quinolone-3-carboxamide scaffold in targeting different enzymes through specific substitutions.
Another related series, the 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, were designed as bioisosteres of aryl diketoacids, which are known potent HIV IN inhibitors. nih.gov While these compounds were shown to bind Mg²⁺, they did not exhibit significant anti-HIV IN activity in assays, suggesting that the specific spatial arrangement of the chelating groups is crucial for effective inhibition. nih.gov The design of second-generation inhibitors focuses on creating compounds with diverse structural scaffolds that can maintain potency against drug-resistant viral strains. nih.gov
| Compound Class | Key Structural Feature | Inhibitory Target | Note | Source |
|---|---|---|---|---|
| Styrylquinolines | Carboxylic acid at C-7 | HIV-1 Integrase | Improved inhibitory potency over simple quinolines. nih.gov | nih.gov |
| N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides | 4-hydroxy-2-quinolone-3-carboxamide scaffold | HIV-1 Integrase (Strand Transfer) | Identified as a class of strand transfer inhibitors. researchgate.net | researchgate.net |
| 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives | Designed as diketoacid bioisosteres | HIV-1 Integrase | Bound Mg²⁺ but showed no significant inhibitory activity. nih.gov | nih.gov |
Cannabinoid Receptor (CB2) Agonism and Antagonism
The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is an attractive therapeutic target for inflammatory and neuropathic pain due to the lack of psychotropic effects associated with CB1 receptor activation. nih.govnih.gov Derivatives of 2-oxo-quinoline-3-carboxylic acid have been developed as both potent and selective agonists and inverse agonists for the CB2 receptor. nih.govnih.gov
SAR studies on quinolone-3-carboxamides have identified key structural determinants for CB2 affinity and selectivity. nih.gov For a series of N-(adamantan-1-yl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamides, the position of substituents on the quinoline ring was crucial. Substituents at the C-6 or C-8 positions generally conferred high CB2 selectivity, whereas substitution at C-7 led to low selectivity. nih.gov For example, compound 11c, with a phenyl group at C-6, exhibited high CB2 affinity (Ki = 0.8 nM) and selectivity. nih.gov
In the search for CB2 inverse agonists, a series of aromatic amides derived from 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid were synthesized, using JTE-907 as a lead compound. nih.gov These compounds were evaluated for their ability to inhibit [³⁵S]GTPγS binding in cells expressing the human CB2 receptor. All tested compounds in this series acted as full CB2 receptor inverse agonists, with most being as potent as the reference antagonist SR144528. nih.gov
A derivative designated KP23, belonging to the 2-oxoquinoline class, demonstrated very high affinity and selectivity for the CB2 receptor, with a Ki value of 6.8 ± 5.8 nM for human CB2 and >10,000 nM for CB1. mdpi.com This affinity is among the highest reported for 2-oxoquinoline carboxylic acid derivatives, making it a promising candidate for further investigation. mdpi.com
| Compound | Class | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (Ki CB1/Ki CB2) | Activity Profile | Source |
|---|---|---|---|---|---|---|
| 11c | N-(adamantan-1-yl)-6-phenyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide | >10,000 | 0.8 | >12,500 | Agonist | nih.gov |
| JTE-907 | 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid N-benzo nih.govnih.govdioxol-5-ylmethyl)amide | - | - | - | Inverse Agonist | nih.gov |
| KP23 | 2-oxoquinoline derivative | >10,000 | 6.8 ± 5.8 | >1,470 | Ligand | mdpi.com |
Broad-Spectrum Biological Activity Profiles (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)
The versatile 2-oxo-quinoline scaffold has been explored for a range of other biological activities, including broad-spectrum antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comnih.govnih.gov
Antimicrobial Activity
Beyond specific DNA gyrase inhibition, quinoline derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A series of new quinoline derivatives prepared via the Mannich reaction were evaluated, with a quinolone-coupled hybrid, compound 5d, demonstrating potent effects against most tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov This activity was significantly better than the lead compound. Molecular docking suggested a dual-target mechanism, acting on both LptA and Topoisomerase IV proteins. nih.gov Other studies have described the synthesis of various quinoline-3-carboxylic acids and pyrimidoquinoline derivatives with potential antimicrobial properties. nih.gov
Anti-inflammatory Activity
Several quinoline carboxylic acid derivatives have been assessed for their anti-inflammatory properties. nih.gov In a study evaluating activity in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-3-carboxylic acid and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid showed appreciable anti-inflammatory effects without associated cytotoxicity. nih.gov Another study investigated a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which, when loaded into nanoparticles, showed protective effects against methotrexate-induced inflammation in liver and lung tissues. nih.gov
Antioxidant Activity
The antioxidant potential of 2-oxo-quinoline derivatives has also been a subject of investigation. A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed and evaluated using various antioxidant assays (DPPH, ABTS, superoxide (B77818) radical, and hydroxyl radical scavenging). nih.govresearchgate.net The results indicated that many of these compounds possessed good antioxidant activities, with the IC₅₀ values of most compounds being lower than the standard value of 10 mg/mL. nih.govresearchgate.net For instance, certain derivatives showed better hydroxyl radical scavenging activity than the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov However, a different study found that several quinoline-related carboxylic acids, including 1,2-dihydro-2-oxo-4-quinoline carboxylic acid, lacked significant DPPH radical scavenging capacity compared to ascorbic acid. nih.gov The antioxidant activity appears to be highly dependent on the specific substitution pattern. For phenolic acids in general, the presence of two or more hydroxyl groups, particularly in ortho or para positions, is a key factor for strong antioxidant potential. nih.gov
| Compound/Class | Activity Type | Key Findings | Source |
|---|---|---|---|
| Hybrid compound 5d | Antimicrobial | MIC values of 0.125–8 µg/mL against G+ and G- bacteria. | nih.gov |
| Quinoline-3-carboxylic acid | Anti-inflammatory | Appreciable activity in LPS-induced inflammation model. | nih.gov |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Anti-inflammatory | Appreciable activity in LPS-induced inflammation model. | nih.gov |
| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | Antioxidant | Good radical scavenging activity in multiple assays. | nih.govresearchgate.net |
Mechanistic Insights into Biological Activities of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives
Molecular Mechanisms of Enzyme Inhibition
Derivatives based on the quinoline (B57606) carboxylic acid structure have been identified as potent inhibitors of several key enzymes implicated in human diseases. The inhibitory action often stems from specific interactions with the enzyme's active site, leading to a blockade of its catalytic function.
Research has shown that derivatives of 3-quinoline carboxylic acid can act as effective inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase involved in cell growth, proliferation, and suppression of apoptosis. nih.govtandfonline.com A study involving forty-three synthesized derivatives of 3-quinoline carboxylic acid identified twenty-two compounds that inhibited CK2, with IC50 values ranging from 0.65 to 18.2 μM. nih.govtandfonline.com Among these, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were specifically investigated. nih.govtandfonline.com
Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated as potent inhibitors of the acetylcholinesterase (AChE) enzyme, a key target in the management of Alzheimer's disease. researchgate.net Some of these synthesized carboxamides demonstrated strong potency, with nine compounds exhibiting activities higher than or close to the reference drug, donepezil. researchgate.net
In the context of cancer, particularly multidrug resistance, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been modeled as inhibitors of P-glycoprotein (ABCB1). nih.gov P-glycoprotein is an efflux pump that contributes to therapeutic failure by expelling chemotherapeutic agents from cancer cells. nih.gov Additionally, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase, presenting a potential therapeutic strategy for certain cancers like MLL-rearranged leukemia. frontiersin.org
| Derivative Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | IC50 values ranging from 0.65 to 18.2 μM. | nih.govtandfonline.com |
| 2-oxo-1,2-dihydroquinoline-3-carboxamides | Acetylcholinesterase (AChE) | Potent inhibition, with some compounds showing IC50 values around 7 nM. | researchgate.net |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | Significant binding affinities and predicted inhibitory activity. | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | Selective inhibition with an IC50 value of 7.2 µM. | frontiersin.org |
Elucidation of Molecular Interactions with Biomolecular Targets
The biological activity of this compound derivatives is dictated by their specific interactions with biomolecular targets. Molecular docking and structural analysis techniques have been instrumental in elucidating these interactions at an atomic level.
For inhibitors of protein kinase CK2, molecular docking studies have revealed that these compounds bind within the ATP-binding site. researchgate.net The interactions are characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues. For example, some derivatives form hydrogen bonds with the backbone of Val116 and hydrophobic interactions with residues like Phe113, contributing to the stability of the enzyme-inhibitor complex. researchgate.net
In the case of P-glycoprotein inhibitors, molecular docking studies using the crystal structure of the outward-facing conformation (PDB ID: 6C0V) showed significant binding affinities. nih.gov These interactions are primarily driven by both hydrophobic interactions and the formation of hydrogen bonds with residues in the active site. nih.gov One of the studied compounds exhibited a high binding energy of -9.22 kcal/mol, indicating a strong and stable interaction. nih.gov
| Derivative Class | Biomolecular Target | Key Interactions | Technique Used | Reference |
|---|---|---|---|---|
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Hydrogen bonds with Val116; Hydrophobic contacts with Phe113. | Molecular Docking | researchgate.net |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Hydrophobic and hydrogen bond interactions. | Molecular Docking | nih.gov |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | DNA (A/T minor groove) | Hydrogen bond donor/acceptor interactions with nucleic acid bases. | In-silico Interaction Study | nih.gov |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Crystal Packing | H⋯H (42.3%), H⋯O/O⋯H (34.5%), H⋯C/C⋯H (17.6%) contacts. | Hirshfeld Surface Analysis | nih.gov |
Cellular Effects and Pathway Modulation
The molecular interactions of this compound derivatives translate into tangible effects at the cellular level, including the modulation of critical signaling pathways. These compounds have demonstrated significant antiproliferative and cytostatic activities in various cancer cell lines.
Some quinoline derivatives are known to function as topoisomerase-II inhibitors, thereby interfering with DNA replication and leading to cytostatic effects. nih.gov For instance, certain newly synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have shown promising anticancer activity against the MCF-7 breast cancer cell line. mdpi.com One compound, in particular, exhibited a potent anti-proliferative effect with an IC50 value of 1.73 ± 0.27 μg/mL. mdpi.com Similarly, other studies have reported the growth inhibition capacities of quinoline carboxylic acids against MCF7 cells. nih.gov
Beyond direct cytotoxicity, these derivatives can modulate specific cellular signaling pathways. Quinoline-based molecules have been reported to inhibit the PI3K/AkT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Furthermore, the selective SIRT3 inhibitor P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation in MLL-rearranged leukemic cell lines, highlighting a mechanism that relies on differentiation therapy rather than apoptosis. frontiersin.org
| Derivative Class | Cellular Effect | Affected Pathway/Target | Cell Line | Reference |
|---|---|---|---|---|
| Quinoline derivatives | Cytostatic agents | Topoisomerase-II inhibition | General cancer cells | nih.gov |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Anti-proliferative activity (IC50: 1.73 µg/mL) | Not specified | MCF-7 (Breast cancer) | mdpi.com |
| Quinoline derivatives | Inhibition of proliferation | PI3K/AkT/mTOR pathway | MCF-7 (Breast cancer) | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | G0/G1 phase cell cycle arrest, cell differentiation | SIRT3 inhibition | MLLr leukemic cells | frontiersin.org |
Radical Scavenging and Antioxidant Mechanisms
A significant aspect of the biological profile of this compound derivatives is their antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions.
A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed as novel antioxidants and evaluated through various in vitro assays. nih.govresearchgate.net These compounds demonstrated good antioxidant activities, with many exhibiting the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) cation (ABTS+) radicals, superoxide (B77818) anion radicals, and hydroxyl radicals. nih.gov The activity of many of these synthesized compounds surpassed that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net
The antioxidant mechanism for quinoline derivatives is often related to their capacity for hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The presence and position of substituent groups, such as hydroxyl groups, on the quinoline scaffold are critical for this activity. mdpi.com It has been noted that polyphenolic structures, especially those with ortho-located hydroxyl groups, tend to be more potent free-radical scavengers due to their enhanced ability to donate hydrogen atoms and stabilize the resulting radical. mdpi.com
| Derivative Class | Radical Scavenged | Assay Method | Key Findings | Reference |
|---|---|---|---|---|
| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | DPPH, ABTS+, Superoxide anion, Hydroxyl radical | DPPH, ABTS, O2-, OH- assays | Many compounds showed better activity than the commercial antioxidant BHT. | nih.govresearchgate.net |
| General Quinoline derivatives | Free radicals | Theoretical (Ionization potential, Bond dissociation energies) | Activity related to hydrogen atom and single electron transfer capabilities. | mdpi.com |
| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS+, Superoxide anion, Nitric oxide | DPPH, ABTS, O2-, NO assays | Compounds with ortho-dihydroxy groups showed increased antioxidative properties. | mdpi.com |
Computational Chemistry and Theoretical Studies on 2 Oxo 3h Quinoline 3 Carboxylic Acid
Quantum Chemical Investigations
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) Applications for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic characteristics. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecular geometry and the calculation of various electronic parameters. mdpi.com
Studies on related quinolone carboxylic acid derivatives demonstrate that DFT can accurately model geometric parameters, energetic properties, and the electronic structure for both monomers and dimers. mdpi.com Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. nih.gov A smaller gap suggests higher reactivity. For quinoline derivatives, these frontier molecular orbitals (FMOs) are essential in analyzing potential charge transfer interactions within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which is crucial for understanding intermolecular interactions.
| Parameter | Description | Typical Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 3.0 to 5.0 Debye |
Data is synthesized from general principles discussed in the literature for similar compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mdpi.com It provides a localized, chemist-friendly picture of bonding by transforming the complex delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals.
For quinolone carboxylic acid derivatives, NBO analysis reveals significant intramolecular interactions, such as the O–H···O hydrogen bond between the carboxylic acid group and the adjacent carbonyl oxygen. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. mdpi.com For instance, the interaction between the lone pair of the carbonyl oxygen atom (donor) and the antibonding σ*(O-H) orbital of the carboxylic acid (acceptor) confirms the presence and strength of the intramolecular hydrogen bond. mdpi.com
NBO analysis also provides information on atomic charges and the hybrid composition of orbitals, offering a detailed understanding of the electronic delocalization within the fused ring system. mdpi.com
Table 2: Illustrative NBO E(2) Stabilization Energies for Intramolecular Interactions in a Quinolone Carboxylic Acid Derivative (Note: This table is a representative example based on findings for related structures.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(2) O (carbonyl) | σ* (O-H) (carboxylic) | > 20 | Intramolecular Hydrogen Bond |
| π (C=C) | π* (C=C) | 15 - 25 | π-conjugation in the ring system |
| LP(1) N | π* (C=C) | 5 - 10 | Lone pair delocalization |
LP denotes a lone pair. Data is illustrative based on the study of quinolone carboxylic acid derivatives. mdpi.com
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov For derivatives of 2-oxo-quinoline-3-carboxylic acid, docking studies are frequently employed to evaluate their potential as inhibitors of various biological targets, such as protein kinases, topoisomerase II, and P-glycoprotein. nih.govsemanticscholar.orgnih.gov
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity (often as Gibbs free energy of binding, ΔG). mdpi.com Lower (more negative) scores indicate a more favorable binding interaction. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's active site. mdpi.comnih.gov
For example, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (PDB ID: 6C0V) identified compounds with high binding energies (e.g., -9.22 kcal/mol), suggesting their potential to overcome multidrug resistance in cancer. nih.govnih.gov Similarly, various quinoline-3-carboxylic acid derivatives have been docked against protein kinase CK2, with the most active compounds showing IC50 values in the low micromolar range. semanticscholar.org These in silico studies guide the rational design of more potent and selective inhibitors. nih.gov
Table 3: Representative Molecular Docking Results for Quinoline Derivatives Against Various Targets
| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-Oxo-quinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | (Not specified) | nih.govnih.gov |
| Indolo[2,3-b]quinoline Conjugates | Topoisomerase II alpha | -10.1 | ASP463, ARG487 | mdpi.com |
| 4-Oxoquinoline-3-carboxamide derivatives | Topoisomerase II | (Not specified) | (Not specified) | nih.gov |
| Thio-pyrano[2,3-b]quinoline derivatives | Cannabinoid Receptor (2IGR) | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | nih.gov |
Tautomeric Equilibrium and Conformational Analysis
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 2-oxo-3H-quinoline-3-carboxylic acid can exist in different tautomeric forms, primarily the lactam (oxo) form and the lactim (hydroxy) form. Computational studies have shown that for the parent quinolin-2(1H)-one, the oxo form is the predominant and more stable tautomer in both non-aqueous and solid states, largely due to favorable hydrogen-bonded dimer stabilization. semanticscholar.orgmdpi.com
The tautomeric equilibrium is influenced by factors such as substituent effects and solvent polarity. semanticscholar.orgmdpi.com Quantum-chemical calculations are used to determine the relative energies and, consequently, the equilibrium populations of different tautomers. Studies on related hydroxyquinolines have used DFT to investigate the ground-state tautomerism, revealing that some derivatives can exist as a mixture of azo and hydrazone tautomers in solution. nih.gov
Conformational analysis, also performed using computational methods, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves analyzing the orientation of the carboxylic acid group relative to the quinoline ring. The most stable conformer is typically one where intramolecular hydrogen bonding can occur, for example, between the carboxylic acid proton and the C2-keto oxygen, leading to the formation of a stable quasi-ring structure. mdpi.com
Reaction Mechanism Elucidation through Computational Approaches
For instance, DFT calculations have been employed to probe the mechanism of the regioselective 1,2-hydrosilylation of quinolines. researchgate.net These studies can help rationalize why a particular product is formed over others by comparing the activation barriers for different possible pathways. While specific computational studies on the reaction mechanisms involving this compound as a reactant were not found in the provided results, the methodologies are broadly applicable. For example, theoretical modeling could be used to investigate the decarboxylation of this acid or its participation in condensation reactions, such as those used to synthesize more complex derivatives. mdpi.com
Analysis of Intermolecular Interactions and Supramolecular Networks
Computational analysis, often combined with experimental data from X-ray crystallography, provides a detailed picture of these non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov The analysis maps properties like dnorm (a normalized contact distance) onto the surface, where red spots indicate close contacts (strong interactions) like hydrogen bonds. nih.gov
In the crystal structure of a derivative, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate, O—H···O hydrogen bonds involving the carboxyl groups, keto groups, and lattice water molecules are the dominant interactions, forming stepped sheets. researchgate.net These sheets are further linked by N—H···O interactions. researchgate.net Studies on other quinoline derivatives have also highlighted the importance of C—H···O hydrogen bonds and π–π stacking in building the final supramolecular structure. nih.govnih.gov Understanding these networks is critical for crystal engineering and designing materials with specific properties.
Prediction of Chemical Reactivity and Stability Parameters
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. For the 2-oxo-quinoline scaffold, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap indicates greater stability. While specific DFT calculations for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid are not extensively detailed in the reviewed literature, studies on closely related derivatives, such as 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, have utilized these methods. For instance, quantum chemical calculations on such derivatives have shown that factors like the solvent environment can influence the energy gap, with aqueous environments tending to enhance molecular stability and reduce reactivity. nih.gov
In a QSAR study performed on derivatives of the isomeric 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the energy of the LUMO (E-LUMO) was identified as a key descriptor governing anticancer activity. researchgate.net This highlights the importance of electron-accepting capabilities in the biological function of this class of compounds. The specific values of these parameters are highly dependent on the substituents attached to the core quinoline structure.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. Higher values indicate a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. Lower values indicate a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
This table presents conceptual parameters used in computational studies. Specific values are dependent on the exact molecule and computational method.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.
While specific QSAR models for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were not found, extensive QSAR studies have been conducted on derivatives of its isomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, for their activity as P-glycoprotein (ABCB1) inhibitors to combat multidrug resistance in cancer. nih.govnih.gov
In one such study, a series of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid were analyzed. nih.gov The researchers used various machine learning regression methods to develop QSAR models based on a large set of 2D and 3D molecular descriptors. nih.gov Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. nih.gov The goal was to predict the inhibitory activity against the ABCB1 efflux pump. nih.govnih.gov
The study found that a model based on the gradient boosting method (CatBoost) yielded the highest predictive quality, achieving a coefficient of determination (R²) of 95% with just a single descriptor. nih.gov Another QSAR analysis on similar derivatives identified three key descriptors that govern anticancer activity: the energy of the LUMO (ELUMO), molecular weight (MW), and polarizability (POLZ). researchgate.net
These findings, although pertaining to a closely related isomer, underscore the utility of QSAR in understanding the structural requirements for the biological activity of the 2-oxo-quinoline scaffold. The models help identify which molecular properties are most influential, thereby guiding the design of new, more potent derivatives.
Table 2: Example of Descriptors Used in QSAR Models for 2-Oxo-Quinoline Derivatives
| Descriptor Type | Example Descriptors | Significance in QSAR Models |
| Electronic | ELUMO | Relates to the molecule's ability to accept electrons, influencing interactions with biological targets. researchgate.net |
| Constitutional | Molecular Weight (MW) | Describes the size of the molecule, which can affect its transport and fit within a binding site. researchgate.net |
| Physicochemical | Polarizability (POLZ) | Indicates how easily the electron cloud can be distorted, affecting non-covalent interactions. researchgate.net |
| Topological | Wiener Index | Describes molecular branching. |
| Geometrical | Molecular Surface Area | Relates to the molecule's shape and potential for interaction. |
This table is illustrative of descriptors used in QSAR studies of the 2-oxo-quinoline class of compounds. researchgate.netnih.gov
Advanced Research Applications and Future Directions for 2 Oxo 3h Quinoline 3 Carboxylic Acid
Role as a Privileged Scaffold in Contemporary Medicinal Chemistry
The 2-oxo-quinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the development of new therapeutic agents. The synthetic accessibility of the quinoline (B57606) ring system allows for the creation of large libraries of structurally diverse derivatives, which has been instrumental in exploring its wide-ranging biological activities. sigmaaldrich.com
Derivatives of 2-oxo-quinoline-3-carboxylic acid have demonstrated significant potential across various therapeutic areas. They are particularly prominent in oncology research, where the quinoline structure is a key component of numerous anticancer agents. researchgate.net These compounds have been investigated for their ability to inhibit critical cellular processes such as tyrosine kinase signaling, tubulin polymerization, and DNA repair mechanisms. sigmaaldrich.com The fusion of the 2-oxo-quinoline scaffold with other pharmacologically active moieties, such as pyrazole (B372694), has led to hybrid molecules with potent anti-proliferative activity against various cancer cell lines, including breast, liver, and colon cancer. mdpi.com The inherent safety profile and broad biological activity of quinoline derivatives make them highly effective and promising candidates for developing new anticancer drugs. mdpi.com
Beyond cancer, this scaffold is a building block for compounds targeting a wide array of diseases. Quinolone derivatives are well-established antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.gov The core structure has also been incorporated into molecules with antiviral, anti-inflammatory, and antimalarial properties, underscoring its therapeutic versatility. mdpi.commdpi.com
Strategies for Lead Optimization and Drug Design
The 2-oxo-3H-quinoline-3-carboxylic acid structure provides a robust template for lead optimization, a critical process in drug discovery that involves modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. Medicinal chemists employ various strategies, including structure-activity relationship (SAR) studies and structure-based drug design, to refine this scaffold.
SAR studies involve systematically altering different parts of the molecule to identify which functional groups are crucial for its biological activity. For the 2-oxo-quinoline-3-carboxylic acid core, key modification sites include:
The N-1 position of the quinoline ring: Alkylation or arylation at this position can significantly influence the compound's interaction with its biological target.
The C-3 carboxylic acid group: This group is often essential for activity, forming critical interactions like salt bridges or hydrogen bonds with target proteins, such as in the case of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors. rsc.org It can be converted to esters, amides, or hydrazides to modulate properties like cell permeability and potency. mdpi.com
The benzene (B151609) portion of the quinoline ring: Substitution at positions C-5, C-6, C-7, and C-8 with groups like halogens or amines can dramatically alter the electronic properties and biological profile of the molecule. rsc.org
One research example demonstrated that creating N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives and testing them against breast cancer cells led to the identification of a compound with potent cytotoxicity and EGFR inhibition. mdpi.com Another study synthesized a series of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, finding that specific substitutions on the aryl ring resulted in significant anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com These examples highlight how rational modifications can transform the basic scaffold into highly potent and specific drug candidates.
| Derivative Class | Modification Strategy | Observed Biological Effect | Reference |
|---|---|---|---|
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Modification of the carboxylic acid to various amides and exploration of N-alkyl substituents. | Identified a potent EGFR inhibitor with significant cytotoxicity against MCF-7 breast cancer cells. | mdpi.com |
| 1-[Arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids | Introduction of a substituted arylvinyl group at the N-1 position. | A derivative with a 4-hydroxy-3-methoxy phenyl group showed superior anticancer activity compared to others in the series. | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Introduction of amino substituents to serve as new hydrogen bond donors/receptors. | Some compounds displayed good antibacterial activity against Staphylococcus aureus. | mdpi.com |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives | Cyclization of the quinoline core to form a tetrazole ring. | Identified potent inhibitors of protein kinase CK2. | nih.gov |
Utilization in Catalyst Design and Synthetic Organic Methodologies
The this compound framework is not only a target for biological applications but also a valuable tool in synthetic organic chemistry. Its derivatives serve as crucial intermediates and building blocks for constructing more complex molecules. ajchem-a.com The development of efficient synthetic protocols to produce these scaffolds is an active area of research.
Chemists have devised numerous methods for synthesizing quinoline carboxylic acids, including classic named reactions like the Doebner and Pfitzinger reactions, which are continuously being improved with modern techniques. nih.govresearchgate.net Recent advancements focus on green chemistry principles, such as using solvent-free conditions, efficient catalysts, and microwave irradiation to improve yields and reduce reaction times. researchgate.net
One-pot synthesis protocols have been developed for creating carboxyl-substituted bisquinoline systems, which are of interest for their antimalarial activities. nih.gov These methods often involve a sequence of reactions, such as a Williamson ether synthesis followed by hydrolysis, carried out in a single reaction vessel, which enhances efficiency and reduces waste. nih.gov Furthermore, the 2-oxo-quinoline-3-carboxylic acid core has been used as a starting material for creating novel heterocyclic systems through reactions like Cu-catalyzed "click chemistry," which tethers the quinolone scaffold to other moieties like triazoles to generate compounds with potential antiproliferative properties. mdpi.com
Exploration in Advanced Materials Science
The unique photophysical properties of the quinoline nucleus have led to its exploration in the field of advanced materials science. The rigid, planar structure and conjugated π-electron system of quinoline derivatives make them suitable candidates for applications in organic electronics and sensor technology.
Specifically, quinoline-based compounds have been investigated for use as fluorescent materials. mdpi.com Their ability to absorb and emit light can be finely tuned by chemical modification of the scaffold. For instance, terbium(III) complexes with fluoroquinolone ligands exhibit green fluorescence and have been proposed for use as fluorescent probes. mdpi.com This fluorescence can be sensitive to the local environment, allowing for the development of chemical sensors that detect metal ions or other analytes. The versatility of carboxylic acids as ligands, linkers, and surface modifiers further enhances their application in nanotechnology and surface chemistry. researchgate.net
Moreover, quinoline derivatives are being explored as components in organic light-emitting diodes (OLEDs), which are used in modern displays and lighting. researchgate.net The good synthetic availability and the ability to manipulate their electronic properties are key reasons for the popularity of the quinoline fragment in designing new intelligent materials. mdpi.com
Potential in Agrochemical and Dye Applications
The biological activity of quinoline derivatives extends beyond medicine into the agrochemical sector. Carboxylic acids and their derivatives have been instrumental in the development of herbicides over the past 70 years, targeting various biosynthetic pathways in plants. nih.gov The quinoline scaffold is among the heterocyclic structures investigated for creating new herbicidal agents.
In addition to agrochemicals, quinoline derivatives have a long history in the dye industry. researchgate.net Heterocyclic azo dyes incorporating a quinoline moiety have been synthesized and shown to produce a variety of hues with good to excellent color fastness properties on fabrics like cotton and silk. The chemical stability and strong chromophoric characteristics of the quinoline ring make it an attractive component for creating robust and vibrant dyes.
Emerging Research Avenues in Structure-Based Compound Discovery
The future of research on this compound is increasingly being driven by advanced computational and experimental techniques that enable structure-based compound discovery. This rational approach to drug design relies on a detailed understanding of the three-dimensional structure of a biological target, such as an enzyme or receptor.
Molecular docking is a computational method used to predict how a molecule binds to a target. Researchers use docking simulations to design novel 2-oxo-quinoline derivatives that fit precisely into the active site of a target protein, thereby enhancing inhibitory activity. This approach has been used to design inhibitors for enzymes like xanthine (B1682287) oxidase and protein kinase CK2. nih.govnih.gov For example, docking studies of 3-quinoline carboxylic acid derivatives into the active site of protein kinase CK2 helped identify the most promising candidates for synthesis and biological testing. mdpi.com
Another powerful technique is the use of X-ray co-crystallography, which provides a high-resolution snapshot of how a compound interacts with its target protein. This information is invaluable for lead optimization, as it reveals key binding interactions that can be strengthened through chemical modification. The design of inhibitors for dihydroorotate dehydrogenase (DHODH), for instance, was guided by crystal structures showing how the carboxylate group of a lead compound forms a crucial salt bridge with an arginine residue in the enzyme's active site. rsc.org
Emerging synthetic strategies, like click chemistry, are also expanding the possibilities for this scaffold by enabling the efficient connection of the quinolone core to other molecular fragments, creating complex hybrid molecules with potentially new or enhanced biological activities. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-oxo-3H-quinoline-3-carboxylic acid and its ester derivatives?
- Methodological Answer : The compound can be synthesized via oxidation of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled acidic conditions . For ester derivatives (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate), esterification reactions in acetic acid or nucleophilic substitution with ethanol are standard. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound derivatives?
- Methodological Answer : Use a combination of:
- HPLC-UV for purity assessment (≥95% purity threshold for pharmacological studies).
- ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.
- Mass spectrometry (HRMS) for molecular weight validation.
Certificates of Analysis (COA) from suppliers often validate these methods .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store in amber glass vials under nitrogen at 2–8°C to prevent hydrolysis and photodegradation. Desiccants (e.g., silica gel) should be used in storage containers. Avoid prolonged exposure to solvents like DMSO, which may accelerate decomposition .
Advanced Research Questions
Q. What structural modifications to this compound are associated with enhanced antibacterial activity, and how can these be methodically explored?
- Methodological Answer : Key modifications include:
- 1-Cyclopropyl substitution : Enhances gram-negative bacterial targeting (e.g., E. coli).
- 6-Fluoro/8-methoxy groups : Improve DNA gyrase inhibition.
- 7-Amino/piperazinyl groups : Modulate pharmacokinetics.
Systematic exploration involves stepwise synthesis (e.g., POCl₃/DMF for chlorination) followed by minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Pseudomonas aeruginosa .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from:
- Substituent stereochemistry : Use X-ray crystallography to confirm spatial arrangements.
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).
- Solvent effects : Compare activity in polar (e.g., water) vs. non-polar (e.g., DMSO) media.
Cross-referencing quantum mechanical calculations (e.g., DFT) with experimental SAR can clarify mechanistic outliers .
Q. What strategies are effective in improving the solubility and bioavailability of this compound derivatives for pharmacological applications?
- Methodological Answer :
- Ester prodrugs : Ethyl esters improve intestinal absorption but require hydrolysis for activation .
- Co-solvent systems : PEG-400/water mixtures enhance aqueous solubility.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life.
Pharmacokinetic studies in rodent models are critical for optimizing these strategies .
Data Contradiction Analysis
Q. Why do certain this compound derivatives exhibit variable cytotoxicity profiles in cancer cell lines?
- Methodological Answer : Variability may stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
